molecular formula C20H16N2O4S B3596973 N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B3596973
M. Wt: 380.4 g/mol
InChI Key: MMQWOPHGRPATOD-UHFFFAOYSA-N
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Description

N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a molecular formula of C23H18N2O5S This compound is notable for its unique structure, which includes a thiophene ring, a benzodioxole moiety, and a carboxamide group

Preparation Methods

The synthesis of N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and carbamoyl groups. The benzodioxole moiety is then attached, and the final step involves the formation of the carboxamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for cost-effectiveness and efficiency .

Chemical Reactions Analysis

N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can be compared with similar compounds such as:

    N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide: This compound has a similar thiophene ring but includes a quinoline moiety, which may confer different biological activities.

    N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide: This compound features an oxazole ring, which may affect its chemical reactivity and biological properties.

    N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-4H-thieno[3,2-c]chromene-2-carboxamide: This compound includes a thieno[3,2-c]chromene ring, which may result in unique interactions with biological targets.

Properties

IUPAC Name

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-11-16(12-5-3-2-4-6-12)17(18(21)23)20(27-11)22-19(24)13-7-8-14-15(9-13)26-10-25-14/h2-9H,10H2,1H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQWOPHGRPATOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
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N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
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N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
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N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
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N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
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N-(3-CARBAMOYL-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

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